molecular formula C11H7N5O4S2 B4307106 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B4307106
M. Wt: 337.3 g/mol
InChI Key: HCNPWPLOSWKKNA-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that features a benzothiazole ring, a nitro-oxadiazole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Thioether Formation: The benzothiazole ring is then reacted with a suitable halogenated acetamide derivative to form the thioether linkage.

    Nitro-oxadiazole Introduction: The nitro-oxadiazole moiety is introduced through a nucleophilic substitution reaction involving a nitro-oxadiazole precursor and the thioether intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: The nitro group in the nitro-oxadiazole moiety can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include hydrogen gas with a catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Amino derivatives replacing the nitro group.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Utilized as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide depends on its specific application:

    Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: The compound’s electronic properties can influence its behavior in materials applications, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylthio)acetamide: Lacks the nitro-oxadiazole moiety, which may result in different reactivity and applications.

    N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide:

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O4S2/c17-8(13-9-10(16(18)19)15-20-14-9)5-21-11-12-6-3-1-2-4-7(6)22-11/h1-4H,5H2,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNPWPLOSWKKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NON=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide
Reactant of Route 4
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide
Reactant of Route 5
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide
Reactant of Route 6
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide

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